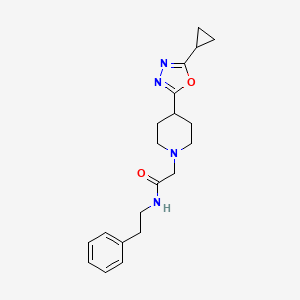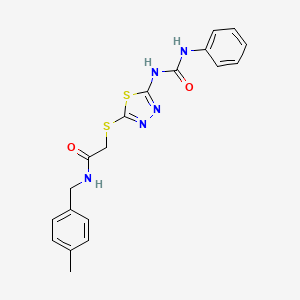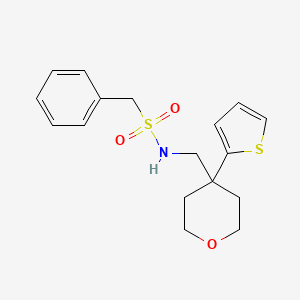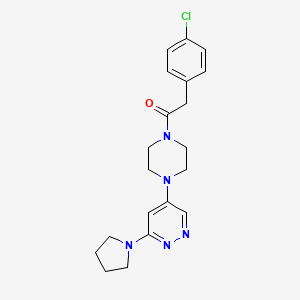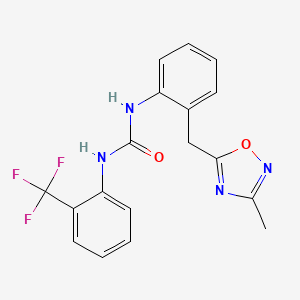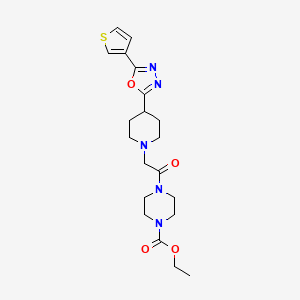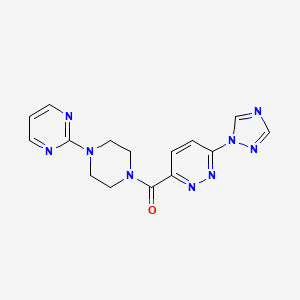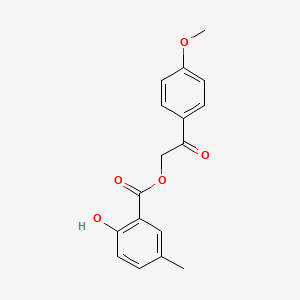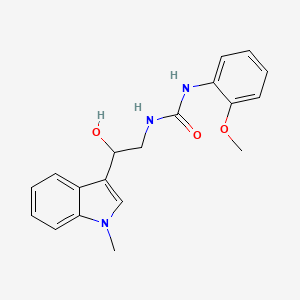
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, is a structurally complex molecule that appears to be related to various pharmacologically active urea derivatives. These derivatives have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. The compound features an indole moiety, which is a common structure in many pharmaceuticals, and a methoxyphenyl group, which can contribute to the molecule's binding affinity and selectivity towards biological targets .
Synthesis Analysis
The synthesis of related urea derivatives often involves the formation of C-N bonds and the use of isocyanates as urea precursors. For instance, the synthesis of indole-cyclic urea fused derivatives has been achieved through a double cyclization process catalyzed by silver (Ag) using aminophenyl propargyl alcohols and isocyanates . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, considering the structural similarities with the discussed compounds.
Molecular Structure Analysis
The molecular structure of a closely related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. It crystallizes in the monoclinic space group, and its geometry has been precisely determined, which is crucial for understanding the compound's interactions with biological targets .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including cyclization and condensation. The reactivity of the urea moiety is often exploited in the synthesis of pharmacologically active compounds. For example, the condensation reaction of 2-hydroxy-1-naphthaldehyde with urea under specific conditions leads to the formation of an unexpected urea derivative . These reactions are essential for the structural modification and optimization of the lead compounds in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, thermal stability, and crystal structure, are important for their practical applications. For instance, the thermal behavior and crystal structure of some synthesized compounds have been studied, revealing their stability and potential for non-linear optical behavior, which could be indicative of the properties of the compound . Additionally, the antibacterial activity of these compounds has been evaluated, suggesting that the compound of interest may also possess similar biological properties.
科学研究应用
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using various spectroscopic methods. The crystal structure was determined, showing it crystallizes in the monoclinic space group P2(1)/c. The compound exhibits significant antitumor activity, and its potency in the CDK4 target was rationalized through docking studies, indicating its interactions with active site residues of the CDK4 protein (Hu et al., 2018).
Crystallographic Analysis
- The title compound's crystal structure was analyzed, revealing that the planar indole component is twisted at an angle with respect to the rest of the molecule. The hydroxy groups in the molecule are involved in both intramolecular and intermolecular hydrogen bonds. The compound is part of a series studied for biological activity (Saharin et al., 2008).
Directed Lithiation and Chemical Reactivity
- The compound was subject to directed lithiation, leading to the formation of dilithium reagents. These reagents reacted with various electrophiles to yield corresponding substituted products. The study highlights the compound's chemical reactivity and potential utility in synthetic organic chemistry (Smith et al., 2013).
Enzyme Inhibition and Biochemical Evaluation
- A series of derivatives of the compound was synthesized and evaluated for antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking the pharmacophoric moieties and to test compounds with greater conformational flexibility. The results indicated that certain structural modifications in the compound's derivatives are compatible with high inhibitory activities (Vidaluc et al., 1995).
属性
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-12-14(13-7-3-5-9-16(13)22)17(23)11-20-19(24)21-15-8-4-6-10-18(15)25-2/h3-10,12,17,23H,11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZEXTVHURFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

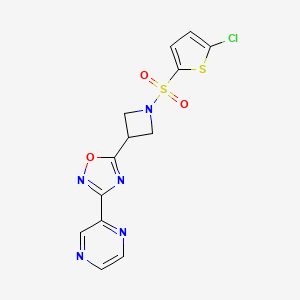
![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)
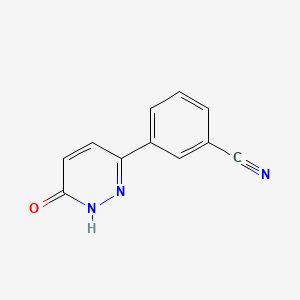
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
